

Application Notes and Protocols for Human Parathyroid Hormone (PTH) ELISA Kit

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Compound of Interest

Compound Name: *Pth (1-44) (human)*

Cat. No.: *B15544270*

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A Note on PTH Fragment Specificity: The following protocols and data are based on commercially available ELISA kits for the detection of intact human Parathyroid Hormone (PTH 1-84). Specific ELISA kits for the N-terminal fragment PTH (1-44) are not widely documented in the provided search results. While the fundamental principles of the ELISA protocol remain the same, an assay for PTH (1-44) would utilize capture and detection antibodies with specificities for epitopes within the 1-44 amino acid sequence. Researchers should always refer to the specific manual provided with their kit for exact procedures and reagent concentrations.

Principle of the Assay

This enzyme-linked immunosorbent assay (ELISA) is a sandwich assay for the quantitative measurement of human PTH. The microplate wells are pre-coated with a capture antibody specific to a particular epitope on the PTH molecule. Standards and samples are pipetted into the wells, and the PTH antigen present is bound by the immobilized antibody. Following a wash step, a second antibody, which is conjugated to an enzyme (typically horseradish peroxidase - HRP), is added. This detection antibody binds to a different epitope on the captured PTH molecule, completing the "sandwich". After another wash to remove unbound enzyme-conjugated antibody, a substrate solution is added to the wells. The enzyme-substrate reaction results in a color change that is proportional to the amount of PTH bound. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. The concentration of PTH in the samples is then determined by comparing their absorbance to a standard curve.^[1]

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for a human PTH ELISA. These values are representative and may vary between different kit manufacturers.

Table 1: Reagent Preparation and Storage

Reagent	Preparation	Storage Temperature	Stability
Wash Buffer (25X or 30X Concentrate)	Dilute to 1X with deionized water.[1][2]	2-8°C	Diluted buffer is stable for a limited time; refer to kit instructions.[2]
Standard	Reconstitute with a specified volume of Standard Diluent.[3]	2-8°C or -20°C after reconstitution.[3]	Avoid repeated freeze-thaw cycles.[3]
Detection Antibody (Concentrate)	Dilute with the appropriate diluent to the working concentration.[1]	2-8°C	Refer to kit instructions.
HRP-Conjugate (Concentrate)	Dilute with the appropriate diluent to the working concentration.[1]	2-8°C	Refer to kit instructions.
Substrate Solution	Ready to use.	2-8°C, protected from light.[4]	Refer to kit instructions.
Stop Solution	Ready to use.	Room Temperature or 2-8°C.[4]	Refer to kit instructions.

Table 2: Sample Preparation and Storage

Sample Type	Preparation Procedure	Storage
Serum	Allow blood to clot for 10-20 minutes at room temperature, then centrifuge at 2,000-3,000 rpm for 20 minutes. [3]	Assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. [3]
Plasma	Collect blood into tubes containing EDTA or citrate as an anticoagulant. Centrifuge at 2,000-3,000 rpm for 20 minutes within 30 minutes of collection. [3]	Assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. [3]
Cell Culture Supernatants	Centrifuge at 2,000-3,000 rpm for 20 minutes to remove particulates. [3]	Assay immediately or store in aliquots at -20°C or -80°C. [3]
Tissue Homogenates	Homogenize tissue in PBS, then centrifuge at 2,000-3,000 rpm for 20 minutes. [3]	Assay immediately or store in aliquots at -80°C. [3]

Table 3: Assay Protocol Parameters

Step	Reagent/Sample	Volume per Well	Incubation Time	Incubation Temperature
Sample/Standard Incubation	Standard, Control, or Sample	100 μ L	2 hours	Room Temperature or 37°C
Detection Antibody Incubation	Working Detection Antibody Solution	100 μ L	1 hour	Room Temperature or 37°C
HRP-Conjugate Incubation	Working HRP-Conjugate Solution	100 μ L	1 hour	Room Temperature or 37°C
Substrate Incubation	TMB Substrate Solution	100 μ L	15-30 minutes	Room Temperature, in the dark
Stop Reaction	Stop Solution	50 μ L or 100 μ L	N/A	N/A

Experimental Protocols

Reagent Preparation

- Bring all reagents to room temperature before use.
- 1X Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water to the final volume specified in the kit manual. Mix gently to avoid foaming.
- Standard Curve Preparation: Reconstitute the lyophilized standard with the provided diluent to create the highest concentration standard. Perform serial dilutions as instructed in the kit manual to generate a standard curve. A typical standard curve might range from 0 pg/mL to 1000 pg/mL.[\[1\]](#)
- Working Detection Antibody Solution: Dilute the concentrated detection antibody with the specified diluent to the working concentration.

- **Working HRP-Conjugate Solution:** Dilute the concentrated HRP-conjugate with the specified diluent to the working concentration.

Assay Procedure

- **Add Standards and Samples:** Pipette 100 μ L of each standard, blank (sample diluent), and sample into the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
- **Incubation:** Cover the plate with a plate sealer and incubate for 2 hours at room temperature or 37°C.[\[1\]](#)
- **Wash:** Aspirate or decant the contents of each well. Wash the wells four times with 350 μ L of 1X Wash Buffer per well.[\[1\]](#) After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
- **Add Detection Antibody:** Add 100 μ L of the working detection antibody solution to each well.
- **Incubation:** Cover the plate and incubate for 1 hour at room temperature or 37°C.[\[1\]](#)
- **Wash:** Repeat the wash step as described in step 3.
- **Add HRP-Conjugate:** Add 100 μ L of the working HRP-conjugate solution to each well.
- **Incubation:** Cover the plate and incubate for 1 hour at room temperature or 37°C.[\[1\]](#)
- **Wash:** Repeat the wash step as described in step 3.
- **Substrate Reaction:** Add 100 μ L of TMB Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at room temperature in the dark. Monitor the color development.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- **Read Absorbance:** Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard optical density from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to interpolate the concentration of PTH in the samples.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Visualized Experimental Workflow



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Caption: A flowchart of the human PTH sandwich ELISA protocol.

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